N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide
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Overview
Description
Scientific Research Applications
Synthesis Techniques
Thienopyrimidine derivatives, including those with chlorophenyl groups, have been synthesized through various methods. For instance, Abdel-rahman, Awad, and Bakhite (1992) developed novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of thienopyrimidines as a scaffold for further chemical modifications (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992). These synthetic approaches are crucial for generating compounds with potential biological activities.
Antimicrobial and Anti-inflammatory Properties
Research into thienopyrimidine derivatives has also revealed their potential as antimicrobial and anti-inflammatory agents. Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, showing remarkable activity toward fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, & R. Hassanien, 2018). This suggests the potential for such compounds to be developed into new therapeutic agents.
Antitumor Activity
The antitumor potential of thienopyrimidine derivatives has also been a focus. Hafez and El-Gazzar (2017) reported on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with some compounds showing potent anticancer activity comparable to doxorubicin on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Structural and Electronic Analysis
Advanced synthetic methods have enabled the exploration of various derivatives for potential biological applications. For example, the work by Yarmolchuk et al. (2011) on hexahydro-2H-thieno[2,3-c]pyrrole derivatives demonstrates the utility of these scaffolds in drug discovery, focusing on generating compound libraries for new drugs (Vladimir S. Yarmolchuk et al., 2011).
Future Directions
The introduction of thietane and amide groups as substituents into the 6-methyluracil molecule should lead to an increase in the spectrum of biological activity of the obtained derivatives . This suggests that compounds like the one you’re interested in could be promising objects for research in pharmaceutics .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN3O3S/c1-19-15-20(2)23(21(3)16-19)18-33-25-12-14-37-27(25)28(35)32(29(33)36)13-8-4-5-11-26(34)31-17-22-9-6-7-10-24(22)30/h6-7,9-10,12,14-16H,4-5,8,11,13,17-18H2,1-3H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYILBCOADYFNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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